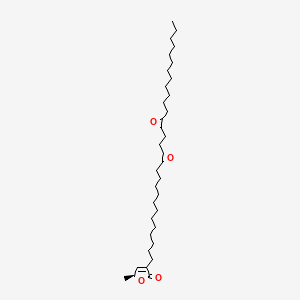

Epoxyrollin B

Beschreibung

Epoxyrollin B is a bioactive annonaceous acetogenin isolated from the seeds of Annona muricata (soursop). It belongs to a class of natural products characterized by long-chain fatty acid derivatives with terminal γ-lactone rings and oxygenated functional groups, including epoxides. Epoxyrollin B is synonymously referred to as Diepomuricanin A/B in literature, highlighting its structural duality . Unlike monoepoxy acetogenins, Epoxyrollin B contains two epoxy groups (diepoxy), which may influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel |

C35H62O4 |

|---|---|

Molekulargewicht |

546.9 g/mol |

IUPAC-Name |

(2S)-4-[12-[3-[2-(3-dodecyloxiran-2-yl)ethyl]oxiran-2-yl]dodecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H62O4/c1-3-4-5-6-7-8-12-15-18-21-24-31-33(38-31)26-27-34-32(39-34)25-22-19-16-13-10-9-11-14-17-20-23-30-28-29(2)37-35(30)36/h28-29,31-34H,3-27H2,1-2H3/t29-,31?,32?,33?,34?/m0/s1 |

InChI-Schlüssel |

MYTQYFDNFPLMAI-VFCRCPSYSA-N |

Isomerische SMILES |

CCCCCCCCCCCCC1C(O1)CCC2C(O2)CCCCCCCCCCCCC3=C[C@@H](OC3=O)C |

Kanonische SMILES |

CCCCCCCCCCCCC1C(O1)CCC2C(O2)CCCCCCCCCCCCC3=CC(OC3=O)C |

Synonyme |

epoxyrollin B |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Structural Elucidation and Key Functional Groups

Epoxyrollin B was redefined as diepoxymuricanin A (6) through comparative ¹³C-NMR and mass spectrometry studies . Its structure includes:

-

Two epoxide rings at C-8/C-9 and C-20/C-21.

-

A γ-lactone moiety and adjacent hydroxyl groups.

Table 1: Key Structural Features of Epoxyrollin B

| Feature | Position | Chemical Shift (¹³C-NMR) |

|---|---|---|

| Epoxide 1 | C-8/C-9 | 56.8 ppm (C-8), 58.2 ppm (C-9) |

| Epoxide 2 | C-20/C-21 | 57.1 ppm (C-20), 58.5 ppm (C-21) |

| Lactone carbonyl | C-28 | 173.4 ppm |

Epoxide Ring-Opening Reactions

The epoxide groups in Epoxyrollin B undergo nucleophilic and acid-catalyzed ring-opening reactions, critical for its bioactivity and synthetic applications.

Acid-Catalyzed Hydrolysis

In aqueous acidic conditions, epoxides hydrolyze to vicinal diols. For Epoxyrollin B:

-

Mechanism : Protonation of the epoxide oxygen → nucleophilic attack by water → diol formation9.

-

Outcome : Generates tetrol intermediates , which further cyclize to THF/THP rings .

Nucleophilic Attack by Thiols or Amines

Epoxide rings react with nucleophiles (e.g., cysteine residues in enzymes):

-

Regioselectivity : Governed by steric and electronic factors .

-

Biological Relevance : Potential inhibition of mitochondrial Complex I via covalent binding .

Biosynthetic Pathways

Epoxyrollin B is a precursor to THF/THP-containing acetogenins. Key transformations include:

Table 2: Key Biosynthetic Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Epoxide ring-opening | Enzymatic (oxidoreductases) | Tetrahydrofuran derivatives |

| Lactone hydrolysis | Alkaline hydrolysis | Carboxylic acid intermediates |

| Oxidative cyclization | NADPH-dependent enzymes | Tetrahydropyran moieties |

-

Experimental Evidence : Synthetic analogs of diepoxymuricanin A confirmed THF/THP formation via stereospecific epoxide opening .

Computational Insights into Reactivity

Density functional theory (DFT) studies on analogous epoxides reveal:

-

Activation Energy : Epoxide ring-opening requires ~36 kcal/mol for bond cleavage .

-

Electron Effects : Electron-withdrawing substituents increase P-B bond dissociation energy, slowing reaction rates .

Table 3: Substituent Effects on Epoxide Reactivity

| Substituent | Bond Dissociation Energy (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|

| -H | 36.3 | 36.1 |

| -F | 40.7 | 46.5 |

| -OMe | 35.9 | 34.8 |

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

Epoxyrollin B is differentiated from related acetogenins by its diepoxy configuration. Below is a comparative analysis:

Bioactivity Trends

- Sabadelin : Exhibits cytotoxicity, likely attributed to its carbonyl group, which enhances electrophilic reactivity and interaction with cellular targets .

- Epoxyrollin B : Despite structural complexity, its bioactivity remains uncharacterized. Diepoxy groups may confer unique binding properties, but the lack of data limits mechanistic insights.

Ecological and Pharmacological Roles

Annonaceous acetogenins are hypothesized to function as plant defense chemicals. The diepoxy configuration in Epoxyrollin B could enhance stability against enzymatic degradation, prolonging its defensive efficacy compared to monoepoxy analogs .

Q & A

Q. What statistical methods are suitable for analyzing dose-response relationships in Epoxyrollin B studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.